1,5-Dibromopentane

Catalog No.
S579700
CAS No.
111-24-0
M.F
C5H10Br2
M. Wt
229.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dibromopentane

CAS Number

111-24-0

Product Name

1,5-Dibromopentane

IUPAC Name

1,5-dibromopentane

Molecular Formula

C5H10Br2

Molecular Weight

229.94 g/mol

InChI

InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2

InChI Key

IBODDUNKEPPBKW-UHFFFAOYSA-N

SMILES

C(CCBr)CCBr

Synonyms

1,5-Pentanedibromide; NSC 5373; Pentamethylene Bromide; Pentamethylene Dibromide

Canonical SMILES

C(CCBr)CCBr

Preparation of 1,5-di-Grignard Reagent

Synthesis of Novel Spirocyclic Pyrrolidones

Growth Supplement for Yarrowia Lipolytica 3589

Synthesis of N-Alkylated Piperidine

Preparation of Poly(arylene piperidine) Anion Exchange Membranes

Synthesis of Bio-based Pentanediol Diacrylate (PDDA)

Preparation of Derivatives of 5-Pyrazolones

Preparation of O-Alkylated Phloroglucinol Derivatives

1,5-Dibromopentane is an organic compound with the molecular formula C5_5H10_{10}Br2_2 and a molecular weight of approximately 229.94 g/mol. It is categorized as a dibromoalkane, specifically a linear chain compound where bromine atoms are attached to the first and fifth carbon atoms of a pentane backbone. This compound is known for its reactivity due to the presence of halogen atoms, which can participate in various

, including:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives. For instance, reactions with o-substituted anilines yield N-(o-substituted-phenyl)-piperidines .
  • Elimination Reactions: Under certain conditions, 1,5-dibromopentane can undergo elimination reactions to form alkenes.
  • Grignard Reagent Formation: It can be converted into a Grignard reagent, which is useful for further synthetic transformations in organic chemistry .

1,5-Dibromopentane can be synthesized through several methods:

  • Ring-Opening Bromination: One common method involves the ring-opening bromination of tetrahydropyran in the presence of hydrobromic acid and octane as a solvent. This method yields a high percentage of 1,5-dibromopentane .
  • Electrochemical Methods: Recent advancements include electrochemical synthesis techniques that utilize catalysts for the generation of dibromoalkanes from simpler precursors .

1,5-Dibromopentane has several applications in organic synthesis:

  • Synthesis of Complex Molecules: It is used as an intermediate in the preparation of various organic compounds including spirocyclic pyrrolidones and other complex structures .
  • Research Tool: Its reactivity makes it valuable in laboratory settings for studying reaction mechanisms and developing new synthetic pathways.

Several compounds share structural similarities with 1,5-dibromopentane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-BromopentaneC5_5H11_{11}BrA primary alkyl bromide used in nucleophilic substitutions.
1,4-DibromobutaneC4_4H8_8Br2_2A dibromoalkane with bromine atoms on the first and fourth carbons.
1,6-DibromohexaneC6_6H12_{12}Br2_2A linear dibromoalkane similar in structure but with six carbon atoms.

Uniqueness of 1,5-Dibromopentane

What sets 1,5-dibromopentane apart from its analogs is its unique positioning of bromine atoms at the terminal ends of the pentane chain. This arrangement influences its reactivity patterns and potential applications in organic synthesis compared to other dibromoalkanes that may have different physical and chemical properties due to variations in carbon chain length or bromine positioning.

XLogP3

2.8

Boiling Point

222.3 °C

Melting Point

-39.5 °C

UNII

B8Q228QYS1

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (94.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

111-24-0

Wikipedia

1,5-dibromopentane

General Manufacturing Information

Pentane, 1,5-dibromo-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types